molecular formula C7H10N2O3 B10906536 Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10906536
M. Wt: 170.17 g/mol
InChI Key: NKPOLSVEVHUSHF-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and carboxylate functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dicarbonyl compounds with hydrazine derivatives, followed by esterification and hydroxymethylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylate groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to furan-based compounds.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-9-6(4-10)5(3-8-9)7(11)12-2/h3,10H,4H2,1-2H3

InChI Key

NKPOLSVEVHUSHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CO

Origin of Product

United States

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